2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-7-8-21-10-11-5-6-14-15(9-11)17(20)13-4-2-1-3-12(13)16(14)19/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJQNZMEWZTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630065 | |
| Record name | 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-82-9 | |
| Record name | 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-(2-hydroxyethoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures
Chemical Reactions Analysis
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: The compound is studied for its fluorescence and photon upconversion properties, making it useful in photophysical research.
Medicinal Chemistry: Anthracene derivatives, including this compound, are explored for their potential anticancer activities.
Industrial Applications: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core. The compound can undergo photophysical processes such as fluorescence and triplet-triplet annihilation, which are utilized in applications like OLEDs and photon upconversion . In medicinal chemistry, its mechanism may involve the inhibition of cellular proteins and pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Solubility and Stability
Key Compounds:
AQ-1,8-3E-OH (1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione)
- Solubility : 2.24 M in aqueous solutions, attributed to its extended ethoxy chains.
- Stability : Poor chemical stability due to hydrolysis susceptibility, limiting its utility in redox flow batteries .
- Comparison : The target compound’s shorter hydroxyethoxy-methyl group may reduce solubility but enhance stability by minimizing hydrolytic cleavage sites.
DPivOHAQ (3,3′-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid)) Solubility: 0.74 M, lower than AQ-1,8-3E-OH. Stability: Higher chemical stability, with a slower capacity fading rate in energy storage applications . Comparison: The carboxylic acid groups in DPivOHAQ improve stability but reduce solubility, whereas the hydroxyethoxy-methyl group in the target compound may balance these properties.
Table 1: Solubility and Stability of Selected Anthraquinones
| Compound | Solubility (M) | Stability | Key Functional Groups |
|---|---|---|---|
| 2-((2-Hydroxyethoxy)methyl)-AQ (Target) | Not reported | Likely moderate | 2-(hydroxyethoxy-methyl) |
| AQ-1,8-3E-OH | 2.24 | Poor | 1,8-bis(ethoxy-ethoxy-ethoxy)-OH |
| DPivOHAQ | 0.74 | High | 3,3′-bis(3-methylbutanoic acid) |
Key Compounds:
Mitoxantrone (1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione) Activity: Potent anticancer agent with lower cardiotoxicity than anthracyclines like doxorubicin. Mechanism: DNA intercalation and topoisomerase II inhibition via amino and hydroxyl groups . Comparison: The target compound lacks amino groups but retains hydroxyl moieties, which may enable DNA binding via hydrogen bonding (e.g., with glutamine or lysine residues) .
Aminated Anthraquinones (e.g., 2-(butylamino)anthracene-9,10-dione) Activity: IC50 values of 1.1–3.0 µg/mL against MCF-7 and Hep-G2 cancer cells . Comparison: The hydroxyethoxy-methyl group may reduce cytotoxicity compared to amino substituents but improve solubility for drug delivery.
Natural Anthraquinones and Substituent Diversity
Natural derivatives from Symplocos racemosa and Morinda officinalis include:
1,4-Dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione
1,8-Dihydroxy-2-hydroxymethylanthracene-9,10-dione
- Activity : Isolated from Morinda officinalis; hydroxymethyl groups may modulate anti-inflammatory effects .
Table 2: Substituent Impact on Bioactivity
| Compound | Substituents | Bioactivity |
|---|---|---|
| Target Compound | 2-(hydroxyethoxy-methyl) | Not reported |
| Mitoxantrone | Amino-hydroxyethyl | Anticancer (DNA intercalation) |
| Natural Anthraquinones (e.g., Compound 8) | Hydroxymethyl, methoxy | Anti-inflammatory |
Biological Activity
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action. The information is supported by case studies and research findings from various sources.
Chemical Structure and Properties
The compound features an anthracene backbone with a hydroxyethoxy side chain, which is significant for its solubility and biological interactions. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of anthracene derivatives, including this compound. Research indicates that anthracene-9,10-diones can intercalate into DNA, leading to cytotoxic effects through several mechanisms:
- DNA Intercalation : Anthracene derivatives bind to DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Compounds induce apoptosis in cancer cells through pathways involving caspase activation. For instance, studies have shown that similar compounds activate caspases 3 and 9, leading to cell death in various cancer cell lines .
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of a related anthraquinone on human lung cancer cells (A549). The compound exhibited an IC50 value of approximately 4.56 μM, indicating potent cytotoxicity .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 4.56 | DNA intercalation, apoptosis |
| MCF-7 | 6.3 | Cell cycle disruption |
| K562 | <100 | Apoptosis via caspases |
Antimicrobial Activity
Anthracene derivatives are also noted for their antimicrobial properties. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In vitro tests have shown that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) as low as 2.5 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | ≤2.5 |
| Escherichia coli | ≤6.25 |
| Vibrio anguillarum | 1.56 |
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation into DNA : Disrupts the normal function of DNA.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell damage.
- Inhibition of Enzymatic Activity : Affects enzymes involved in critical cellular processes.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione derivatives?
The synthesis typically involves functionalization of the anthracene-9,10-dione core. Key steps include:
- Oxidation/Reduction : Anthrone derivatives (e.g., 10H-anthracen-9-one) can be oxidized to anthraquinones or reduced to hydroxyanthracenes using reagents like KMnO₄ (oxidation) or NaBH₄ (reduction) .
- Etherification : Introduction of the (2-hydroxyethoxy)methyl group via nucleophilic substitution or condensation reactions, often using catalysts like acetic acid or sodium acetate to optimize yields .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF:ethanol mixtures) ensures high purity .
Q. What analytical techniques are used to characterize the structure of this compound?
- Spectroscopy :
- Chromatography : HPLC-MS validates molecular weight and purity .
Q. What are the primary research applications of this compound?
- Chemical Synthesis : As a precursor for fluorescent probes, OLED materials, or redox-active molecules .
- Biological Studies : Investigated for anticancer activity via DNA intercalation or topoisomerase inhibition .
- Material Science : Used in organic redox flow batteries due to reversible electron transfer .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For example, anthraquinone derivatives with extended conjugation (e.g., donor-acceptor systems) show reduced band gaps (~2.5 eV), enhancing charge transfer .
- Molecular Dynamics (MD) : Simulates solvation effects to optimize solubility in electrolytes .
- Docking Studies : Predicts DNA-binding modes by modeling interactions with duplex DNA grooves .
Q. What experimental approaches assess the DNA-binding mechanism of this compound?
- Thermal Denaturation (Tm) : Measures stabilization of DNA duplexes (ΔTm > 5°C indicates intercalation) .
- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
- Fluorescence Quenching : Quantifies binding constants (Kₐ ~10⁵ M⁻¹) via competitive displacement assays with ethidium bromide .
Q. How can solubility be enhanced for electrochemical applications?
- Side-Chain Functionalization : Introducing polyether groups (e.g., triethylene glycol) increases miscibility in polar solvents (e.g., acetonitrile) while retaining redox activity .
- Electrolyte Optimization : Using high-concentration LiClO₄ in DMF reduces aggregation, improving charge capacity (>100 mAh/g) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., amino vs. hydroxyl groups) on cytotoxicity. For example, 2,6-disubstituted derivatives with methylene spacers (n=2) show superior DNA binding and IC₅₀ values (<1 µM) .
- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT for cell viability) across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
